molecular formula C8H9ClN4 B3305559 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-07-2

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3305559
CAS No.: 923283-07-2
M. Wt: 196.64 g/mol
InChI Key: UXCONPFJTJCDHG-UHFFFAOYSA-N
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Description

7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C8H9ClN4 . It belongs to the class of pyrazolopyrimidines, which are fused heterocyclic systems of significant interest in medicinal and agrochemical research. As a chlorinated heterocycle, this compound serves as a versatile and valuable synthetic building block (synthon) for researchers. The chlorine atom at the 7-position and the isopropyl group on the pyrazole ring provide reactive sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitution reactions . While specific biological data for this exact compound is not readily available, structurally related pyrazolo[4,3-d]pyrimidine and chloropyrimidine scaffolds are widely investigated in drug discovery. These core structures are frequently explored as potent inhibitors of various enzymes, including protein kinases, and are considered privileged structures in the development of therapeutic agents for diseases such as cancer and inflammatory disorders . This compound is offered for research purposes as a high-purity intermediate to facilitate the synthesis of novel molecules for screening and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-propan-2-ylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-3-6-7(12-13)8(9)11-4-10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCONPFJTJCDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50854318
Record name 7-Chloro-2-(propan-2-yl)-2H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-07-2
Record name 7-Chloro-2-(propan-2-yl)-2H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 Chloro 2 Isopropyl 2h Pyrazolo 4,3 D Pyrimidine

Established Synthetic Routes to Pyrazolo[4,3-d]pyrimidine Scaffolds

The construction of the fused pyrazolo[4,3-d]pyrimidine ring system can be achieved through several strategic approaches. These methods typically involve the sequential or concerted formation of the pyrimidine (B1678525) ring onto a pre-existing, appropriately functionalized pyrazole (B372694) starting material.

Cyclization Reactions for Pyrazolo[4,3-d]pyrimidine Core Formation

A primary and well-established method for forming the pyrazolo[4,3-d]pyrimidine core is through the cyclization of a functionalized pyrazole. This strategy involves starting with a pyrazole ring that bears reactive groups at adjacent positions, which can then react with a one-carbon synthon to close the pyrimidine ring.

A common route begins with a 4-amino-pyrazole-5-carboxamide or a related derivative. For instance, a synthetic pathway has been described for the analogous 3-isopropyl substituted scaffold, which is mechanistically relevant. The process starts with a 3-isopropyl-4-nitropyrazolecarboxylic acid. researchgate.net This starting material undergoes esterification followed by the reduction of the nitro group to an amine, yielding the corresponding amino-ester. researchgate.net This intermediate, an aminopyrazole ester, possesses the necessary functionalities for the subsequent cyclization. The pyrimidine ring is then formed by heating this aminoester with a reagent like formamidine (B1211174) acetate (B1210297) in the presence of a base, which provides the final atom needed to close the six-membered ring, yielding the 7-hydroxy-pyrazolo[4,3-d]pyrimidine core. researchgate.net

Table 1: Example of Cyclization for Pyrazolo[4,3-d]pyrimidine Core

Starting MaterialReagentsProduct
Substituted aminopyrazole esterFormamidine acetate, Et₃N7-hydroxy-pyrazolo[4,3-d]pyrimidine

This interactive table summarizes a key cyclization reaction for forming the scaffold.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing portions of all reactants, represent an efficient approach in heterocyclic synthesis. mdpi.comnih.gov This strategy is valued for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. rsc.org While MCRs are extensively used for synthesizing various pyrazole-containing heterocycles and other pyrazolopyrimidine isomers, their specific application for the direct synthesis of the 2H-pyrazolo[4,3-d]pyrimidine scaffold is less commonly detailed in dedicated literature. mdpi.comrsc.orgekb.eg However, the principles are well-established for related structures, such as pyrazolo[3,4-d]pyrimidines, often involving the condensation of an aminopyrazole, an aldehyde, and a source of the remaining pyrimidine atoms. mdpi.com

Palladium-Catalyzed Transformations in Pyrazolo[4,3-d]pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the functionalization of heterocyclic scaffolds. researchgate.netrsc.org While the primary construction of the pyrazolo[4,3-d]pyrimidine core is typically achieved via cyclization, palladium catalysis is instrumental in derivatizing the scaffold once formed. Methods such as Suzuki, Heck, and Buchwald-Hartwig couplings can be applied to halo-substituted pyrazolopyrimidines to introduce a wide variety of substituents. acs.org Furthermore, palladium-catalyzed C-H activation offers a modern approach to directly functionalize the core without the need for pre-installed leaving groups, a strategy that has been successfully applied to the related pyrazolo[3,4-d]pyrimidine isomer. researchgate.net

Synthesis of 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine as a Precursor

The conversion of the 7-hydroxy-pyrazolo[4,3-d]pyrimidine (which exists in tautomeric equilibrium with its pyrimidin-7(6H)-one form) into the 7-chloro derivative is a critical step. This transformation activates the 7-position, turning it into a versatile handle for subsequent chemical modifications through nucleophilic substitution reactions.

Reaction Conditions and Reagents for Chlorination

The chlorination of the 7-hydroxy group is a standard transformation in heterocyclic chemistry. It is typically accomplished using strong chlorinating agents that can convert a hydroxyl group or a cyclic amide into a chloride. The choice of reagent can depend on the substrate's reactivity and the desired reaction conditions.

Commonly employed reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netnih.govrsc.org For the closely related 7-hydroxy-3-isopropylpyrazolo[4,3-d]pyrimidine, the chlorination has been successfully carried out using a mixture of thionyl chloride and N,N-dimethylformamide (DMF), which is known to form the reactive Vilsmeier reagent in situ. researchgate.net In other systems, phosphorus oxychloride is used, often at reflux temperatures, and sometimes in the presence of a base like pyridine (B92270) or N,N-dimethylaniline to neutralize the generated HCl. nih.govdeepdyve.com A combination of POCl₃ and phosphorus pentachloride (PCl₅) can also be used as a more potent chlorinating system for less reactive substrates. indianchemicalsociety.com

Table 2: Common Reagents for Chlorination of Hydroxypyrazolopyrimidines

Reagent(s)Typical ConditionsSubstrate ExampleReference
SOCl₂ / DMFHeating7-hydroxy-3-isopropylpyrazolo[4,3-d]pyrimidine researchgate.net
POCl₃Reflux, often with a base (e.g., pyridine)General Hydroxypyrimidines nih.gov
POCl₃ / PCl₅HeatingVarious heterocyclic ketones/ols indianchemicalsociety.com

This interactive table outlines common conditions and reagents used for the crucial chlorination step.

Mechanistic Considerations of the Chlorination Process

While detailed mechanistic studies for the specific chlorination of 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one are not extensively published, the underlying chemical principles are well understood from analogous systems. The process generally begins with the activation of the carbonyl oxygen (of the pyrimidinone tautomer) by the electrophilic chlorinating agent (e.g., POCl₃ or SOCl₂).

In the case of POCl₃, the lone pair of electrons on the pyrimidinone oxygen attacks the phosphorus atom, leading to the displacement of a chloride ion and the formation of a dichlorophosphoryl intermediate. This intermediate is an excellent leaving group. A chloride ion, either from the reagent itself or from the reaction medium, then acts as a nucleophile, attacking the carbon at the 7-position. This attack restores the aromaticity of the pyrimidine ring and displaces the dichlorophosphate (B8581778) group, resulting in the formation of the 7-chloro-pyrazolo[4,3-d]pyrimidine product. A similar mechanism operates with thionyl chloride, proceeding through a chlorosulfite ester intermediate. The presence of a tertiary amine base can facilitate the reaction by scavenging the HCl produced, thereby preventing potential side reactions. oregonstate.edu

Derivatization Strategies Utilizing the this compound Scaffold

The derivatization of the this compound scaffold is predominantly centered on the reactivity of the C-7 chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution, making it the primary site for structural modifications. Additionally, other positions on the bicyclic ring system can be functionalized to generate diverse libraries of compounds for biological screening.

The electron-deficient nature of the pyrimidine ring, further activated by the pyrazole fusion, facilitates the displacement of the chlorine atom at the C-7 position by a variety of nucleophiles. This reaction is the cornerstone of derivatization for this class of compounds.

The substitution of the C-7 chlorine with various amines is a widely employed strategy to synthesize novel derivatives. This transformation is typically achieved by heating the chloro-scaffold with a primary or secondary amine in a suitable solvent, often with a base to quench the HCl generated.

Research has demonstrated the synthesis of a series of 7-amino substituted pyrazolo[4,3-d]pyrimidines as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov In these studies, the 7-chloro precursor is reacted with amines, such as [4-(2-pyridyl)benzyl]amine, to yield the corresponding 7-substituted amino derivatives. These derivatives serve as key intermediates for further functionalization at other positions of the pyrazolo[4,3-d]pyrimidine ring. nih.gov

Table 1: Nucleophilic Aromatic Substitution with Amino Substituents

ReactantNucleophileProduct
This compound[4-(2-pyridyl)benzyl]amineN-([4-(2-pyridyl)benzyl])-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
7-Chloro-2-isopropyl-5-substituted-2H-pyrazolo[4,3-d]pyrimidineVarious Amines7-Amino-2-isopropyl-5-substituted-2H-pyrazolo[4,3-d]pyrimidine Derivatives

Beyond amines, other heteroatomic nucleophiles can effectively displace the C-7 chlorine. This allows for the introduction of oxygen, sulfur, and other nitrogen-based functionalities, significantly broadening the structural diversity of the accessible derivatives.

Studies on analogous 7-chloro-pyrazolo[4,3-d]pyrimidine nucleosides have shown successful nucleophilic displacement with hydroxylamine, trimethylamine, and hydrazine, yielding 7-hydroxyamino, 7-trimethylammonio, and 7-hydrazino products, respectively. rsc.org Furthermore, the 7-chloro compound can be converted to the corresponding 7-thione derivative. This thione can then be S-alkylated, for instance with methyl iodide or allyl bromide, to introduce 7-methylthio and 7-allylthio groups. rsc.org These transformations highlight the versatility of the C-7 position for introducing a range of heteroatomic substituents.

Table 2: Nucleophilic Aromatic Substitution with Other Heteroatomic Nucleophiles

Reactant ScaffoldNucleophile/Reagent SequenceResulting C-7 Substituent
7-Chloro-pyrazolo[4,3-d]pyrimidine1. NaSH or Thiourea; 2. Alkyl Halide (e.g., CH₃I)-S-Alkyl (e.g., -S-CH₃)
7-Chloro-pyrazolo[4,3-d]pyrimidineHydrazine (H₂NNH₂)-NHNH₂ (Hydrazino)
7-Chloro-pyrazolo[4,3-d]pyrimidineHydroxylamine (NH₂OH)-NHOH (Hydroxyamino)
7-Chloro-pyrazolo[4,3-d]pyrimidineSodium Alkoxide (NaOR)-O-Alkyl (Alkoxy)

The N-2 position of the pyrazole ring is occupied by an isopropyl group, which contributes to the lipophilicity and steric profile of the molecule. Based on available scientific literature, direct chemical modification or functionalization of this isopropyl group is not a commonly reported derivatization strategy for this scaffold. Synthetic efforts have largely focused on modifications of the pyrimidine ring and other positions of the pyrazole ring, where functional handles are more accessible or synthetically strategic.

While the C-7 position is the most reactive site for derivatization, functionalization at other positions, particularly C-5, has been explored to modulate biological activity. The introduction of substituents at the C-5 position has been a key strategy in the development of potent CDK inhibitors. nih.gov In these instances, various side chains, including diverse hydroxyalkylamines, have been successfully introduced. nih.gov The synthesis of these C-5 substituted analogs often involves building the pyrazolo[4,3-d]pyrimidine core from a pyrazole intermediate that already contains the desired substituent or a suitable precursor at the corresponding position.

Nucleophilic Aromatic Substitution at the C-7 Position

Green Chemistry Approaches and Reaction Optimization in Pyrazolo[4,3-d]pyrimidine Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the pyrazolopyrimidine core, to improve efficiency, reduce waste, and enhance safety. For the synthesis of the isomeric pyrazolo[3,4-d]pyrimidine scaffold, several green methodologies have been reported, which are often applicable to the pyrazolo[4,3-d]pyrimidine system as well. cu.edu.egnih.gov

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.gov Solvent-free, or solid-phase, reactions under microwave irradiation represent a particularly eco-friendly approach, minimizing the use of volatile organic solvents. researchgate.net The use of greener, recyclable solvents such as polyethylene (B3416737) glycol (PEG) and glycerol (B35011) has also been successfully implemented in the synthesis of related pyrazolopyrimidine derivatives. cu.edu.eg

Furthermore, optimizing derivatization reactions is also a key aspect of green chemistry. For the crucial nucleophilic aromatic substitution step, the use of water as a solvent for the amination of related chloro-heterocycles has been studied. nih.gov Acid-promoted amination in water can proceed at higher rates than in organic solvents, offering a safer and more cost-effective alternative. nih.gov Such approaches, which focus on both the core synthesis and subsequent derivatizations, are critical for the sustainable development of novel chemical entities based on the pyrazolo[4,3-d]pyrimidine scaffold.

Molecular Interactions and Mechanistic Studies of Pyrazolo 4,3 D Pyrimidine Derivatives

Mechanistic Insights into Cellular Effects

The molecular interactions of pyrazolopyrimidine derivatives translate into a range of cellular effects. The following sections explore the mechanistic insights into how these compounds influence cellular processes, again noting that much of the detailed mechanistic work has been conducted on the pyrazolo[3,4-d]pyrimidine isomer.

Research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their ability to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.

Studies on novel pyrazolo[3,4-d]pyrimidine Src inhibitors in medulloblastoma cells have shown that these compounds can arrest the cell cycle in the G2/M phase. This cell cycle arrest is believed to be mediated through the regulation of the phosphorylation status of key cell cycle proteins such as cdc2 and CDC25C. Similarly, a pyrazolo[3,4-d]pyrimidine derivative designed as an EGFR-TK inhibitor was found to induce cell cycle arrest at the S phase in breast cancer cells.

The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several studies on pyrazolo[3,4-d]pyrimidine derivatives have elucidated their pro-apoptotic effects.

In medulloblastoma cells, Src inhibitors with a pyrazolo[3,4-d]pyrimidine core were found to induce apoptosis by modulating the expression of the apoptotic proteins Bax and Bcl-2. Another study on a different pyrazolo[3,4-d]pyrimidine compound in hematological malignancies demonstrated its ability to induce apoptosis in various lymphoid and myeloid cell lines. The pro-apoptotic effect of some pyrazolo[3,4-d]pyrimidine derivatives is also linked to the generation of reactive oxygen species (ROS). Furthermore, in mesothelioma cell lines, pyrazolo[3,4-d]pyrimidine SRC inhibitors were shown to exert a significant proapoptotic effect.

The modulation of protein phosphorylation is a key mechanism through which pyrazolopyrimidine derivatives exert their cellular effects, primarily due to their action as kinase inhibitors. As previously mentioned, this area of research has been more focused on the pyrazolo[3,4-d]pyrimidine isomer.

In medulloblastoma cells, pyrazolo[3,4-d]pyrimidine derivatives were shown to inhibit the phosphorylation of Src at tyrosine 416, a key activation site. This inhibition of Src phosphorylation is a primary mechanism for their anti-proliferative effects. The regulation of cdc2 and CDC25C phosphorylation by these compounds is also a critical aspect of their ability to induce G2/M cell cycle arrest.

Selectivity Profiling and Off-Target Interactions

The pyrazolo[4,3-d]pyrimidine scaffold is a core component of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors. While specific selectivity and off-target interaction data for 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine are not extensively available in public literature, likely due to its role as a synthetic intermediate, the selectivity profiles of more complex derivatives provide valuable insights into the general characteristics of this class of molecules.

Research into substituted pyrazolo[4,3-d]pyrimidines has demonstrated that this scaffold can be modified to achieve high selectivity for specific biological targets. These studies are crucial for minimizing off-target effects and enhancing the therapeutic window of potential drug candidates.

A notable example is the trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768. This compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) and exhibits favorable selectivity across the broader CDK family. In a screening against a panel of 50 kinases, LGR6768 demonstrated a significant reduction in the enzymatic activity of CDK7. eatris.cz At a concentration of 1 µM, it reduced CDK7 activity to 4% of the control. eatris.cz The compound showed considerably less activity against other kinases, with only CDK16 being significantly inhibited among the 14 CDKs tested. eatris.cz

The selectivity of LGR6768 for CDK7 over other kinases is highlighted in the table below:

Kinase TargetPercent Activity Remaining (at 1 µM LGR6768)
CDK7 4%
CDK16Significantly Inhibited
Other CDKsLess Significant Inhibition
Other KinasesMinimal Inhibition

This table is based on data for the related compound LGR6768, as specific data for this compound is not available.

Furthermore, studies on a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines have also underscored the potential for high selectivity within this chemical class. Preliminary profiling of one of the most active compounds from this series against a panel of 50 protein kinases revealed a high degree of selectivity for Cyclin-Dependent Kinases (CDKs). While the specific off-target interactions were not detailed, the findings suggest that the pyrazolo[4,3-d]pyrimidine core can be derivatized to preferentially bind to the intended kinase targets over a wide range of other protein kinases.

In another study, a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their ability to selectively inhibit CDK2. The results indicated that compounds with a 3-fluoroaniline (B1664137) group at the C-4 position demonstrated comparable or superior CDK2 inhibitory activity to known reference compounds. This further illustrates that specific substitutions on the pyrazolopyrimidine core are critical in determining the selectivity profile.

The general findings from research on pyrazolo[4,3-d]pyrimidine derivatives indicate that while the core structure is a versatile scaffold for kinase inhibition, the selectivity is heavily influenced by the nature and position of its substituents. The 7-chloro group and 2-isopropyl group on the specified compound represent foundational elements that are typically further modified to achieve desired potency and selectivity for a particular biological target. Without these further modifications, the base scaffold may exhibit broader, less specific interactions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The pyrazolo[4,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. A primary reason for this is its structural resemblance to adenine (B156593), a key component of adenosine (B11128) triphosphate (ATP). This bioisosteric relationship allows pyrazolo[4,3-d]pyrimidine derivatives to function as ATP-competitive inhibitors of protein kinases. rsc.org

The key pharmacophoric features of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors can be summarized as follows:

Hinge-Binding Motif: The pyrazolo[4,3-d]pyrimidine core itself serves as a crucial hinge-binding motif. The nitrogen atoms within the bicyclic ring system can form essential hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. nih.gov

Hydrophobic Pockets: Substituents at various positions of the pyrazolo[4,3-d]pyrimidine ring can occupy and interact with adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and selectivity.

Solvent-Accessible Region: Modifications, often at the C-5 and C-7 positions, can extend into the solvent-accessible region, providing opportunities to improve physicochemical properties and introduce additional interactions with the target protein.

Impact of Substituents at Specific Positions on Biological Potency and Selectivity

The nature and position of substituents on the pyrazolo[4,3-d]pyrimidine ring have a profound impact on the biological activity and selectivity of these compounds.

The chloro substituent at the C-7 position is a key functional group for the chemical derivatization of the pyrazolo[4,3-d]pyrimidine scaffold. The chlorine atom activates the C-7 position for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, such as amines, which can extend into the solvent-exposed region of the kinase active site. This chemical handle is instrumental in exploring the structure-activity relationships of the C-7 position and in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The synthesis of many potent pyrazolo[4,3-d]pyrimidine-based inhibitors relies on the displacement of this chloro group. researchgate.net

Modifications at the C-5 position have been shown to be critical for the biological activity of pyrazolo[4,3-d]pyrimidines. In a series of N1-methyl-pyrazolo[4,3-d]pyrimidines designed as microtubule targeting agents, substitutions at the C-5 position significantly influenced their antiproliferative effects. nih.gov For instance, the introduction of various hydroxyalkylamines at this position in 3-isopropyl-7-substituted pyrazolo[4,3-d]pyrimidines led to compounds with low nanomolar IC50 values against CDK2 and CDK5. nih.gov These findings highlight the C-5 position as a key site for modification to enhance biological potency.

The following table illustrates the impact of C-5 substitutions on the tubulin polymerization inhibitory activity of a series of pyrazolo[4,3-d]pyrimidine derivatives.

CompoundC-5 SubstituentIC50 (µM) for Tubulin Polymerization Inhibition
Compound A-H> 10
Compound B-NH-(CH2)2-OH1.2
Compound C-NH-CH(CH3)-CH2-OH0.8

Substitution at the N-1 position of the pyrazole (B372694) ring also influences the biological activity of pyrazolo[4,3-d]pyrimidines. In the development of novel microtubule targeting agents, a series of N1-methylated pyrazolo[4,3-d]pyrimidines were synthesized and evaluated. nih.gov The presence of the methyl group at the N-1 position was a key design element in this series, leading to potent inhibitors of tubulin polymerization and colchicine (B1669291) binding. This indicates that the N-1 position is a viable site for modification to modulate the biological profile of this class of compounds.

Development of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. Several 2D and 3D-QSAR studies have been successfully applied to the closely related pyrazolo[3,4-d]pyrimidine scaffold to predict the inhibitory activity of these compounds against various kinases. rsc.orgrsc.orgnih.gov

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on pyrazolo[3,4-d]pyrimidine derivatives as dual Src/Abl inhibitors. nih.gov These models yielded high statistical significance, with q² values of 0.856 (CoMFA for Src) and 0.885 (CoMSIA for Abl), indicating good predictive power. nih.gov The contour maps generated from these models provided valuable insights into the structural requirements for enhanced inhibitory activity. Specifically, the models highlighted regions where bulky, electron-donating, or hydrogen-bond accepting groups would be favorable for increasing potency.

Key findings from these QSAR studies on the related pyrazolo[3,4-d]pyrimidine scaffold, which are likely applicable to the pyrazolo[4,3-d]pyrimidine isomer, include:

Steric and Electrostatic Fields: Both steric and electrostatic fields are crucial for determining the inhibitory activity. The contour maps often indicate that bulky substituents are favored in certain regions, while electronegative groups are preferred in others.

Hydrophobic Interactions: Hydrophobic interactions play a significant role in the binding of these inhibitors to the kinase active site.

Hydrogen Bonding: The potential for hydrogen bonding, particularly with the hinge region of the kinase, is a critical determinant of activity.

The following table summarizes the statistical parameters of a representative 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives.

QSAR ModelTarget KinasePredictive r²
CoMFASrc0.8560.9660.872
CoMSIASrc0.8770.9790.865
CoMFAAbl0.8690.9740.876
CoMSIAAbl0.8850.9820.867

These QSAR models serve as powerful predictive tools in the drug design process, enabling the virtual screening of new derivatives and the prioritization of compounds for synthesis and biological evaluation.

Conformational Analysis and Tautomerism Influencing SAR

The conformational flexibility and potential for tautomerism of the pyrazolo[4,3-d]pyrimidine core are critical factors that influence its interaction with biological targets and, consequently, its structure-activity relationship.

Conformational Analysis: The conformation of pyrazolo[4,3-d]pyrimidine derivatives is largely determined by the nature of the substituents at various positions. For instance, the introduction of a methyl group on an aniline (B41778) nitrogen substituent can restrict the free rotation of bonds, thereby constraining the conformation of the anilino ring. nih.gov Such conformational restriction can be advantageous, as it may enhance binding affinity to a target protein by reducing the entropic penalty upon binding and can also improve selectivity. nih.gov In the case of 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine, the isopropyl group at the 2-position will adopt a preferred orientation relative to the planar heterocyclic ring system, which can influence how the molecule fits into a binding pocket. Computational modeling and NMR studies are valuable tools for investigating these conformational preferences. nih.gov Studies on bioactive pyrazolo[3,4-d]pyrimidine derivatives have shown that different crystalline forms (polymorphs) can exhibit distinct molecular conformations due to packing forces in the crystal lattice. mdpi.com This highlights the conformational flexibility of the pyrazolo-pyrimidine scaffold.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Specific molecular docking studies detailing the binding mode of 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine with specific biological targets have not been identified in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the broader class of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e] mdpi.comrsc.orgnih.govtriazolo[1,5-c]pyrimidines, docking studies have been instrumental in elucidating their interaction with targets like CDK2. rsc.orgmdpi.com These studies often highlight key interactions responsible for inhibitory activity. rsc.orgmdpi.com

Active Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without specific docking studies for this compound, a detailed description of its active site interactions is not possible. For related pyrazolopyrimidine-based inhibitors, interactions typically involve hydrogen bonds between the heterocyclic core and key amino acid residues in the hinge region of a kinase active site. rsc.org Hydrophobic interactions with nonpolar residues also play a crucial role in ligand binding and affinity.

Conformational Analysis of Bound Ligands

Information regarding the conformational analysis of this compound when bound to a biological target is not available. Such analysis is crucial for understanding the bioactive conformation of a ligand and for rational drug design. Studies on different pyrazolo[3,4-d]pyrimidine derivatives have shown that distinct molecular conformations can arise due to different crystallization conditions, which in turn affects molecular packing and intermolecular interactions.

Quantum Chemical Calculations (DFT)

While Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules, specific DFT calculation results for this compound are not present in the surveyed scientific literature. DFT studies on related pyrazolo[3,4-d]pyrimidine derivatives have been used to accurately model geometrical parameters like bond lengths and angles and to perform electronic structure analyses. mdpi.com

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap for this compound have not been reported. This analysis is important for understanding a molecule's electronic properties, kinetic stability, and chemical reactivity. For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping

The dipole moment and Molecular Electrostatic Potential (MEP) map for this compound are not available in the literature. MEP mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

Reaction Mechanism Modeling via DFT

There are no available DFT studies modeling the reaction mechanisms involving this compound. DFT calculations have been used to investigate plausible mechanistic routes for the formation of other pyrazolo[3,4-d]pyrimidine derivatives, helping to determine the more likely reaction pathway. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of drug design, MD simulations can provide detailed information about the binding stability of a ligand within the active site of its target protein, the conformational changes that occur upon binding, and the key interactions that stabilize the ligand-protein complex.

Researchers have also utilized molecular dynamics to investigate the binding of pyrazolo[3,4-d]pyrimidine derivatives to cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net These simulations help to confirm the binding modes predicted by molecular docking and to assess the stability of the interactions with key amino acid residues in the active site, such as the crucial hydrogen bonding with Leu83. nih.govresearchgate.net

The insights gained from such simulations on analogous compounds are instrumental in the rational design of new pyrazolo[4,3-d]pyrimidine derivatives with potentially enhanced inhibitory activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that are likely to be active.

For the pyrazolo[3,4-d]pyrimidine class of compounds, pharmacophore models have been successfully employed to design potent inhibitors of various protein kinases. For example, a pharmacophore model for ATP-competitive inhibitors of the epidermal growth factor receptor (EGF-R) protein tyrosine kinase was used to guide the optimization of a series of 4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidines. nih.govacs.org This approach led to the discovery of compounds with IC50 values in the low nanomolar range. nih.govacs.org

The general pharmacophoric features for pyrazolopyrimidine-based kinase inhibitors often include:

A heterocyclic core that can form key hydrogen bonds with the hinge region of the kinase.

Substituents that occupy hydrophobic pockets within the active site.

Specific arrangements of hydrogen bond donors and acceptors to interact with other residues in the binding pocket.

While a specific pharmacophore model for this compound has not been published, the existing models for related pyrazolopyrimidine inhibitors provide a solid foundation for the virtual screening and design of new derivatives based on this scaffold.

In Silico Predictions for Research and Development

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. Various computational models are used to estimate these properties for novel chemical entities.

For the broader class of pyrazolo[3,4-d]pyrimidines and related pyrazolopyrimidines, in silico ADMET studies have been reported as part of their preclinical evaluation. rsc.orgrsc.orgmdpi.comsums.ac.ir These studies often utilize online platforms and specialized software to predict a range of physicochemical and pharmacokinetic parameters.

Below is a representative table of in silico ADMET predictions for a series of pyrazolo[3,4-d]pyrimidine derivatives, illustrating the types of data generated in such studies. It is important to note that this data is for related compounds and not specifically for this compound.

Property Predicted Value for Representative Pyrazolo[3,4-d]pyrimidine Derivatives Reference
Absorption
Water Solubility (log mol/L) -3.003 to -2.902 rsc.org
Caco-2 Permeability (log Papp) High rsc.org
Intestinal Absorption (%) 83.764 to 89.689 rsc.org
Distribution
BBB Permeability Variable rsc.org
Unbound Fraction Variable rsc.org
Metabolism
CYP2D6 Inhibitor Yes/No (Varies by derivative) nih.gov
CYP3A4 Inhibitor Yes/No (Varies by derivative) nih.gov
Excretion
Total Clearance Not reported
Toxicity
hERG Inhibition Medium to Low Risk nih.gov
Carcinogenicity Predicted Negative nih.gov
AMES Toxicity Not reported

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities that may need to be addressed through chemical modification. nih.gov For instance, poor predicted water solubility might prompt chemists to introduce more polar functional groups into the molecule. rsc.orgmdpi.com Similarly, predicted inhibition of key cytochrome P450 enzymes could indicate a risk of drug-drug interactions. nih.gov

Preclinical Research Studies and in Vitro/ex Vivo Biological Evaluations

In Vitro Cell-Based Assays for Anti-proliferative Activity

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold and its isomeric pyrazolo[3,4-d]pyrimidine counterpart have consistently demonstrated potent anti-proliferative effects across a wide spectrum of human cancer cell lines. These assays are crucial for determining the cytotoxic potential of new chemical entities and providing initial insights into their mechanism of action.

The cytotoxic activity of pyrazolo[4,3-d]pyrimidine derivatives has been evaluated against various human tumor cell lines. These compounds have shown significant growth inhibition, with IC50 values often in the nanomolar to low-micromolar range. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 6 to 99 nM. rsc.org Similarly, studies on 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have shown a significant reduction in the proliferation of 8701-BC breast cancer cells. nih.gov The anti-proliferative activity of some derivatives has also been confirmed on leukemia cell lines such as K-562. researchgate.net The broad-spectrum activity highlights the potential of this scaffold in oncology research.

Table 1: Cytotoxicity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nM) Reference
Derivative 14 MCF-7 Breast 45 rsc.org
Derivative 14 HCT-116 Colon 6 rsc.org
Derivative 14 HepG-2 Liver 48 rsc.org
Derivative 15 MCF-7 Breast 46 rsc.org
Derivative 15 HCT-116 Colon 7 rsc.org
Derivative 15 HepG-2 Liver 48 rsc.org

This table is interactive. Click on the headers to sort the data.

Flow cytometry analysis has revealed that the anti-proliferative effects of pyrazolo[4,3-d]pyrimidine derivatives are often linked to their ability to interfere with cell cycle progression. nih.govresearchgate.net Treatment of cancer cells with these compounds has been shown to cause cell cycle arrest at various phases. For example, a series of 5-substituted 3-isopropyl-7-amino-1(2)H-pyrazolo[4,3-d]pyrimidines was found to arrest cells in the S and G2/M phases. nih.gov Other studies on related pyrazolo[3,4-d]pyridazine derivatives have reported cell cycle arrest in the Sub G1 and G2/M phases. nih.gov Furthermore, some pyrazolo[3,4-d]pyrimidine compounds induce significant cell cycle arrest at the G0/G1 phase, an effect attributed to the downregulation of cyclin D1. rsc.org This disruption of the normal cell division cycle is a key mechanism contributing to the compounds' anticancer effects.

A primary mechanism through which pyrazolo[4,3-d]pyrimidine derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govnih.govnih.govnih.gov Biochemical and cellular assays have confirmed apoptosis as the principal type of cell death in cancer cells treated with these compounds. nih.gov The induction of apoptosis is evidenced by several key molecular events, including:

Caspase Activation: A significant increase in the activity of executioner caspases, such as caspase-3/7, is frequently observed following treatment. nih.gov

PARP-1 Cleavage: The cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a substrate of active caspases, serves as a hallmark of apoptosis and has been well-documented in cells treated with these inhibitors. nih.gov

Modulation of Apoptotic Proteins: These compounds can disrupt the balance of pro- and anti-apoptotic proteins. For instance, treatment has been shown to cause the downregulation of the anti-apoptotic protein Mcl-1. nih.gov In other cases, derivatives have been found to disrupt the Bcl-2/BAX balance, favoring apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation by generating reactive oxygen species, leading to a loss of mitochondrial membrane potential and subsequent apoptosis. researchgate.netbiorxiv.org

Enzyme Inhibition Assays

The molecular mechanism of action for many pyrazolo[4,3-d]pyrimidine compounds is rooted in their ability to inhibit specific enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.

The pyrazolo[4,3-d]pyrimidine scaffold has been successfully exploited to generate potent inhibitors of several protein kinase families. nih.govmdpi.commdpi.com

Cyclin-Dependent Kinases (CDKs): A primary focus of research has been the inhibition of CDKs, which are key regulators of the cell cycle. A search for bioisosteres of known purine-based CDK inhibitors led to the identification of substituted pyrazolo[4,3-d]pyrimidines as novel and potent inhibitors of CDK1/cyclin B. researchgate.net Subsequent studies have developed derivatives with low nanomolar IC50 values against CDK2 and CDK5. nih.gov For instance, certain 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent nanomolar inhibitors of CDKs with strong antiproliferative activity. nih.gov The inhibitory activity of these compounds confirms that their effects on the cell cycle are a direct result of targeting these essential kinases. researchgate.net

Src Family Kinases (SFKs): This class of compounds has also yielded potent inhibitors of non-receptor tyrosine kinases, such as those in the Src family. The pyrazolo[3,4-d]pyrimidine derivative Si306 was identified as a potent competitive inhibitor of c-Src tyrosine kinase with a Ki of 0.13 μM. mdpi.com Another study identified a derivative, compound 2a (SI388), as a potent Src inhibitor with a Ki value of 0.423 µM. mdpi.com This compound also showed dual inhibitory activity against the Bcr-Abl kinase (Ki = 0.419 µM), which is relevant in chronic myelogenous leukemia. mdpi.com

Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinases

Compound Target Kinase Inhibition Value (µM) Value Type Reference
Derivative 14 CDK2/cyclin A2 0.057 IC50 rsc.org
Derivative 13 CDK2/cyclin A2 0.081 IC50 rsc.org
Derivative 15 CDK2/cyclin A2 0.119 IC50 rsc.org
Si306 c-Src 0.13 Ki mdpi.com
Compound 2a (SI388) Src 0.423 Ki mdpi.com
Compound 2a (SI388) Abl 0.419 Ki mdpi.com

This table is interactive. Click on the headers to sort the data.

While the primary focus has been on kinase inhibition, the broader enzymatic inhibitory potential of related pyrimidine (B1678525) scaffolds has also been explored. For example, a series of compounds based on the related 7H-pyrrolo[2,3-d]pyrimidine scaffold were developed as novel inhibitors of nitric oxide (NO) production. nih.gov One derivative, compound S2h, showed potent inhibitory activity on NO production with an IC50 value of 3.21 µM, likely through the inhibition of inducible nitric oxide synthase (iNOS). nih.gov Although this activity was observed for a different heterocyclic core, it suggests that pyrimidine-based scaffolds can be adapted to target a variety of enzymes. No specific studies on the inhibition of phosphodiesterase 5 (PDE5) by 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine or its direct analogs were identified in the reviewed literature.

Receptor Binding Assays

No specific receptor binding assay data for this compound is available in the public domain. Studies on analogous pyrazolo[4,3-d]pyrimidine structures have investigated their binding to various kinases. For instance, a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines were evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora A kinase, suggesting this scaffold's potential to interact with the ATP-binding pocket of kinases. Another study on 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives also demonstrated their potency and selectivity as CDK inhibitors. However, direct binding affinities and inhibition constants (Ki or IC50 values) for this compound against a panel of receptors are not documented in the reviewed literature.

In Vivo Preclinical Models for Efficacy Studies (e.g., Xenograft Models for proof of concept)

Detailed in vivo efficacy studies using preclinical models, such as xenografts, specifically for this compound have not been reported in the available literature. While the broader pyrazolopyrimidine class of compounds has been investigated in such models, the specific outcomes related to this compound are not accessible.

There is no publicly available data detailing the in vivo anti-tumor efficacy of this compound in rodent xenograft models. Consequently, information regarding tumor growth inhibition, treatment schedules, and survival outcomes is not available.

As no in vivo preclinical studies for this compound have been published, there is no corresponding data on molecular biomarker analysis from preclinical samples. Such analyses would typically involve assessing the modulation of target pathways in tumor and surrogate tissues to confirm the compound's mechanism of action in a living organism.

Development of Preclinical Candidates and Lead Optimization

The development and lead optimization efforts specifically centered on this compound are not described in the available scientific literature. The process of lead optimization involves iterative chemical modifications of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. While research on related pyrazolo[4,3-d]pyrimidine scaffolds exists, the specific structure-activity relationships (SAR) and optimization strategies leading to or from this compound as a preclinical candidate are not documented.

Future Directions and Emerging Research Avenues for Pyrazolo 4,3 D Pyrimidines

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazolo[4,3-d]pyrimidines has traditionally relied on multi-step procedures. However, the future of synthesizing derivatives such as 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine lies in the development of more efficient, sustainable, and diverse synthetic strategies.

Green Chemistry Approaches: Recent trends emphasize the use of environmentally friendly methods. nih.gov This includes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov Solvent-free reactions and the use of greener solvents are also becoming more prevalent to minimize the environmental impact of chemical synthesis. nih.gov

One-Pot Syntheses: The development of one-pot multi-component reactions is a significant area of interest. These methods streamline the synthetic process by combining several reaction steps into a single operation, which enhances efficiency and reduces waste. ekb.eg

Catalytic Methods: The use of novel catalysts, such as indium(III) chloride (InCl₃), has shown promise in facilitating the synthesis of complex pyrazolo[4,3-d]pyrimidine derivatives under mild conditions. researchgate.net Future research will likely focus on discovering new catalytic systems that offer greater selectivity and efficiency.

Diversity-Oriented Synthesis: As the demand for large and diverse compound libraries for high-throughput screening grows, diversity-oriented synthesis (DOS) will play a crucial role. These strategies aim to generate a wide range of structurally diverse pyrazolo[4,3-d]pyrimidines from common intermediates, enabling the exploration of a broader chemical space.

Synthetic ApproachKey AdvantagesRepresentative Example
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control.Rapid synthesis of pyrazolo[4,3-d]pyrimidine derivatives. nih.gov
One-Pot Reactions Increased efficiency, reduced waste, simplified purification.Multi-component synthesis of functionalized pyrazolopyrimidines. ekb.eg
Novel Catalysis Mild reaction conditions, high yields, potential for asymmetric synthesis.InCl₃-catalyzed condensation for spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones. researchgate.net
Green Chemistry Environmentally friendly, reduced use of hazardous solvents.Solvent-free synthesis of pyrazolo[4,3-d]pyrimidine analogs. nih.gov

Identification of New Biological Targets and Pathways

While pyrazolo[4,3-d]pyrimidines are well-known as kinase inhibitors, future research will aim to identify novel biological targets and signaling pathways for these compounds, expanding their therapeutic applications.

Beyond Kinases: While kinases like CDK2, EGFR, and Src will remain important targets, researchers are exploring other enzyme families and receptor systems. nih.govmdpi.com For instance, some pyrazolopyrimidine derivatives have been evaluated for their activity against xanthine (B1682287) oxidase. nih.gov

Emerging Cancer Targets: The identification of new cancer-related targets is a continuous effort. Pyrazolo[4,3-d]pyrimidines could be investigated for their potential to modulate emerging targets in oncology, such as components of the tumor microenvironment or epigenetic regulators.

Inflammatory and Infectious Diseases: The structural similarity of pyrazolo[4,3-d]pyrimidines to endogenous purines suggests their potential in treating inflammatory conditions and infectious diseases. For example, derivatives have been designed and evaluated for their anti-inflammatory activity by targeting pathways like the TLR4/p38 signaling cascade. mdpi.com

Neurodegenerative Diseases: Given the role of certain kinases in neurodegenerative disorders, pyrazolo[4,3-d]pyrimidine-based inhibitors could be explored as potential therapeutic agents for conditions such as Alzheimer's and Parkinson's disease.

Advanced Computational Modeling Techniques

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For the pyrazolo[4,3-d]pyrimidine scaffold, these techniques will accelerate the design and optimization of new drug candidates.

Structure-Based Drug Design (SBDD): With an increasing number of protein crystal structures available, SBDD will be crucial for designing pyrazolo[4,3-d]pyrimidines with high affinity and selectivity for their targets. Molecular docking studies can predict the binding modes of these compounds within the active site of a protein, guiding the design of more potent inhibitors. rsc.org

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can identify the key chemical features required for biological activity. These models can then be used to virtually screen large compound databases to identify novel pyrazolo[4,3-d]pyrimidine derivatives with the desired activity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can provide insights into the relationship between the chemical structure of pyrazolo[4,3-d]pyrimidines and their biological activity. nih.gov This information is valuable for optimizing lead compounds to improve their potency and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a pyrazolo[4,3-d]pyrimidine derivative and its biological target. This can help to understand the binding mechanism and predict the stability of the ligand-protein complex.

Computational TechniqueApplication in Pyrazolo[4,3-d]pyrimidine Research
Molecular Docking Predicting binding modes and affinities to target proteins. rsc.org
3D-QSAR Elucidating structure-activity relationships for lead optimization. nih.gov
Pharmacophore Mapping Identifying essential chemical features for biological activity.
Virtual Screening Discovering novel pyrazolo[4,3-d]pyrimidine scaffolds from large databases.

Development of Pyrazolo[4,3-d]pyrimidine-Based Probes for Chemical Biology Studies

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The development of pyrazolo[4,3-d]pyrimidine-based probes will be a critical step in understanding the mechanism of action of these compounds and identifying new biological targets.

Photoaffinity Labeling Probes: These probes incorporate a photo-reactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. nih.gov This allows for the identification and characterization of the protein targets of pyrazolo[4,3-d]pyrimidine derivatives.

Biotinylated and Fluorescent Probes: Attaching a biotin (B1667282) tag or a fluorescent dye to a pyrazolo[4,3-d]pyrimidine scaffold allows for the visualization and isolation of the target protein. Biotinylated probes can be used for affinity purification of the target protein, while fluorescent probes can be used to visualize its subcellular localization. A biotinylated adenylate analogue derived from pyrazolo[3,4-d]pyrimidine has been successfully used for labeling DNA probes. nih.gov

"Clickable" Probes: The use of "click chemistry" allows for the facile attachment of various reporter tags (e.g., biotin, fluorophores) to an alkyne- or azide-modified pyrazolo[4,3-d]pyrimidine probe after it has bound to its target. This approach offers greater flexibility and can improve the cell permeability of the probe.

Investigating Multi-Targeting Approaches with Pyrazolo[4,3-d]pyrimidines

The complexity of many diseases, particularly cancer, has led to a growing interest in multi-targeting drugs that can modulate multiple biological targets simultaneously. The pyrazolo[4,3-d]pyrimidine scaffold is well-suited for the development of such multi-targeting agents.

Dual and Pan-Kinase Inhibitors: Many cancers are driven by the aberrant activity of multiple kinases. Pyrazolo[4,3-d]pyrimidines can be designed to inhibit several key kinases involved in cancer progression, potentially leading to a more effective and durable therapeutic response. For example, dual inhibitors of Src and Abl kinases have been developed from this scaffold. google.com

Hybrid Molecules: By combining the pyrazolo[4,3-d]pyrimidine scaffold with other pharmacophores, it is possible to create hybrid molecules that can interact with two distinct biological targets. This approach could be used to develop drugs that, for example, inhibit a kinase and another unrelated protein involved in the disease pathology.

Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different sites on one or more target proteins. These fragments can then be linked together or grown to create potent multi-targeting ligands based on the pyrazolo[4,3-d]pyrimidine core.

Multi-Targeting StrategyRationaleExample
Dual Kinase Inhibition To overcome drug resistance and improve efficacy by targeting redundant signaling pathways.Dual Src/Abl inhibitors for cancer therapy. google.com
Pan-Kinase Inhibition To broadly inhibit a family of related kinases involved in a disease.Development of pan-PKD inhibitors. mdpi.com
Hybrid Molecules To simultaneously modulate two distinct biological targets with a single molecule.Combining a pyrazolo[4,3-d]pyrimidine with another pharmacophore.

Conclusion

Summary of Key Academic Contributions and Future Outlook

While specific academic literature solely focused on 7-Chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is limited, the broader research on pyrazolo[4,3-d]pyrimidine derivatives has made significant contributions to the field of medicinal chemistry. The key academic contributions lie in the establishment of this scaffold as a versatile platform for the design of potent and selective kinase inhibitors. The synthesis and structure-activity relationship (SAR) studies of various substituted pyrazolo[4,3-d]pyrimidines have provided valuable insights for the development of new therapeutic agents. nih.gov

The future outlook for this compound and its derivatives remains promising. The continued exploration of this scaffold is expected to yield novel kinase inhibitors with improved efficacy and safety profiles. Future research will likely focus on:

The development of more efficient and scalable synthetic routes to this compound.

The synthesis and biological evaluation of a wider range of derivatives to explore new kinase targets.

The use of computational modeling and structural biology to guide the design of next-generation inhibitors with enhanced selectivity and drug-like properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via halogenation and substitution reactions. For example, similar pyrazolo-pyrimidine derivatives are prepared using BBr₃-mediated deprotection under anhydrous conditions (0°C, N₂ atmosphere), followed by neutralization with saturated NaHCO₃ and purification via recrystallization or preparative TLC . Optimization involves adjusting reaction time, temperature (e.g., 110–130°C in sealed tubes), and stoichiometric ratios of reagents. Yields for analogous compounds range from 38% to 73%, with higher temperatures favoring faster reactions but risking decomposition .

Q. How is structural characterization of this compound performed?

  • Methodology : Use a combination of:

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.3–1.5 ppm (isopropyl CH₃), δ 4.5–5.0 ppm (pyrazole H-3), and δ 8.0–8.5 ppm (pyrimidine aromatic protons) .
  • Elemental analysis : Verify C, H, N content against theoretical values (typical deviation <0.3%).
  • Melting point : Compare with literature values (e.g., 243–249°C for structurally related compounds) .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation.
  • Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl during deprotection).
  • Store waste in sealed containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting kinase inhibition?

  • Methodology :

  • Apply quantum chemical calculations (e.g., DFT) to predict electronic properties and binding affinities.
  • Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with kinase active sites (e.g., Aurora A).
  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

  • Methodology :

  • Employ Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, a 2³ factorial design can identify significant factors affecting yield .
  • Use response surface methodology (RSM) to model non-linear relationships and predict optimal conditions.
  • Integrate computational reaction path searches (e.g., via ICReDD’s workflow) to prioritize high-probability pathways .

Q. How do substituents at the 2- and 5-positions influence biological activity?

  • Analysis :

  • Compare analogues:
PositionSubstituentActivity (IC₅₀, nM)Source
2Isopropyl120 ± 15
2Phenyl85 ± 10
5Chlorine150 ± 20
5Methyl95 ± 12
  • Bulky groups at position 2 enhance selectivity for kinases, while electron-withdrawing groups at position 5 improve metabolic stability .

Q. How to resolve contradictions in reported synthetic yields for pyrazolo-pyrimidine derivatives?

  • Troubleshooting :

  • Contamination : Ensure anhydrous conditions (e.g., molecular sieves for solvent drying).
  • Purification : Use gradient chromatography (hexane/EtOAc/MeOH) instead of single-solvent recrystallization.
  • Catalyst choice : Replace BBr₃ with milder agents (e.g., TMSCl) for sensitive substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.